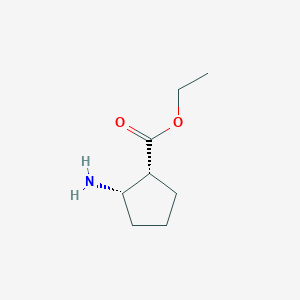

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. The information is presented to support its application in research and development, particularly in organic synthesis and medicinal chemistry. Due to its common use and enhanced stability as a hydrochloride salt, the data presented primarily pertains to this form.

Core Physical and Chemical Properties

This compound is a chiral organic compound featuring a cyclopentane ring substituted with an amino group and an ethyl ester. It serves as a valuable building block in the synthesis of more complex molecules. The hydrochloride salt form is frequently used to improve stability and solubility.[1]

The quantitative physical properties are summarized in the table below.

| Property | Value | Form | Reference |

| Molecular Formula | C₈H₁₅NO₂ | Free Base | [2][3] |

| C₈H₁₆ClNO₂ | HCl Salt | [1][4][5] | |

| Molecular Weight | 157.21 g/mol | Free Base | [2][3] |

| 193.67 g/mol | HCl Salt | [1][5] | |

| Appearance | White to off-white crystalline powder/solid | HCl Salt | [1][4][6] |

| Melting Point | 97 - 100 °C | HCl Salt | [4] |

| Solubility | Soluble in water | HCl Salt | [1][6] |

| Purity (Typical) | ≥97% - ≥99% | HCl Salt | [1][4] |

| CAS Number | 170966-36-8 (for specific isomer free base) | Free Base | |

| 142547-15-7 (for cis-isomer HCl salt) | HCl Salt | [1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of individual batches of this compound hydrochloride are typically not published in publicly available literature or supplier documentation. However, the following section outlines the standard methodologies employed for such characterizations.

2.1 Melting Point Determination

The melting point is a critical indicator of purity and is typically determined using one of two standard methods:

-

Capillary Method: A small, powdered sample is packed into a thin capillary tube, which is then heated in a calibrated apparatus (such as a Büchi or Stuart Scientific melting point apparatus). The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

2.2 Solubility Assessment

A qualitative assessment of solubility is performed by adding a specified amount of the solute (e.g., 1-10 mg) to a standard volume of a solvent (e.g., 1 mL) at a controlled temperature (typically room temperature). The mixture is vortexed or agitated, and the solution is visually inspected for the absence of solid particles to classify it as "soluble."

2.3 Purity by Titration

The purity of the hydrochloride salt can be determined by titration. For instance, a titration with perchloric acid (HClO₄) in a non-aqueous solvent is a common method for assaying amine hydrochlorides.[4] The endpoint is detected potentiometrically, and the purity is calculated based on the amount of titrant consumed.

Logical and Experimental Workflow Visualization

As a synthetic intermediate, this compound is typically used as a starting material for the synthesis of more complex target molecules. The following diagram illustrates a generalized workflow for its use in a typical acylation reaction, a common transformation for primary amines.

Caption: Generalized workflow for the acylation of this compound.

References

- 1. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]

- 2. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester | C8H15NO2 | CID 222862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid | 309757-09-3 [smolecule.com]

- 4. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Contact Us [thermofisher.com]

- 5. Rel-Ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 6. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

Spectroscopic Data Analysis of Ethyl Cyclopentanecarboxylate Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl cyclopentanecarboxylate derivatives. Due to the limited availability of published spectroscopic data for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, this document presents a complete dataset for a closely related analogue, Ethyl 2-oxocyclopentanecarboxylate, to serve as a representative example. The guide details standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral information in structured tables for clarity. Additionally, a generalized workflow for the spectroscopic analysis of organic compounds is provided. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Spectroscopic Data

The following sections present the spectroscopic data for Ethyl 2-oxocyclopentanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.18 | Quartet | 2H | -OCH₂CH₃ |

| 3.10 | Triplet | 1H | -CH(C=O)- |

| 2.40 - 2.20 | Multiplet | 4H | -CH₂- (cyclopentanone ring) |

| 1.95 - 1.85 | Multiplet | 2H | -CH₂- (cyclopentanone ring) |

| 1.28 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate

| Chemical Shift (δ) ppm | Assignment |

| 213.1 | C=O (ketone) |

| 171.5 | C=O (ester) |

| 61.2 | -OCH₂CH₃ |

| 56.4 | -CH(C=O)- |

| 37.9 | Ring CH₂ |

| 29.8 | Ring CH₂ |

| 20.5 | Ring CH₂ |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2965 | C-H stretch (alkane) | C-H |

| 1755 | C=O stretch (ester) | C=O |

| 1725 | C=O stretch (ketone) | C=O |

| 1180 | C-O stretch | C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl 2-oxocyclopentanecarboxylate

| m/z | Relative Intensity (%) | Assignment |

| 156 | 25 | [M]⁺ (Molecular Ion) |

| 128 | 40 | [M - C₂H₄]⁺ |

| 111 | 100 | [M - OCH₂CH₃]⁺ |

| 83 | 85 | [M - COOCH₂CH₃]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

¹H NMR: A standard proton NMR experiment is performed. The data is processed with Fourier transformation, and the chemical shifts are referenced to TMS.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain single-line signals for each unique carbon atom. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or a pure KBr pellet is first recorded.

-

Analysis: The sample is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has outlined the key spectroscopic data and methodologies for the characterization of ethyl cyclopentanecarboxylate derivatives, using Ethyl 2-oxocyclopentanecarboxylate as a detailed example. The provided tables of spectral data, along with the generalized experimental protocols and workflow diagram, offer a valuable resource for scientists and researchers engaged in the synthesis and analysis of related small molecules. While the data for the specific target molecule, this compound, remains elusive in public databases, the information presented herein provides a strong foundation for its eventual characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. This compound, a chiral amino acid ester, is a valuable building block in the synthesis of various pharmaceutical agents and research chemicals. Understanding its ¹H NMR spectrum is crucial for its identification, purity assessment, and structural elucidation in drug development and chemical research.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound hydrochloride in a typical deuterated solvent such as Deuterium Oxide (D₂O). The chemical shifts for the cyclopentyl protons are based on the reported data for (1R,2S)-2-aminocyclopentanecarboxylic acid[1]. The data for the ethyl group are estimated based on standard chemical shift values for ethyl esters.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H | ~7.1 |

| CH₂ (Cyclopentyl, C3, C4, C5) | ~1.70 - 2.20 | Multiplet (m) | 6H | - |

| CH (Cyclopentyl, C1) | ~3.10 - 3.16 | Multiplet (m) | 1H | - |

| CH (Cyclopentyl, C2) | ~3.82 - 3.86 | Multiplet (m) | 1H | - |

| CH₂ (Ethyl) | ~4.15 | Quartet (q) | 2H | ~7.1 |

| NH₂ | Variable | Broad Singlet (br s) | 2H | - |

Note: The chemical shift of the amine (NH₂) protons can be highly variable and may exchange with D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general protocol for acquiring the ¹H NMR spectrum of an amino ester hydrochloride salt, such as this compound hydrochloride.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound hydrochloride salt.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the amine protons.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure a homogeneous magnetic field, the sample height in the tube should be at least 4 cm.

-

If the solution contains any particulate matter, it should be filtered through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.

2. NMR Instrument Parameters:

-

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Structural Elucidation and Signal Assignment

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The following diagram illustrates the key proton environments and their expected spin-spin coupling interactions.

Caption: Spin-spin coupling network in this compound.

The diagram above illustrates the expected connectivity and coupling between the different sets of protons in the molecule. The ethyl group protons (CH₃ and CH₂) will show a characteristic triplet and quartet pattern, respectively, due to their mutual coupling. The protons on the cyclopentane ring will exhibit more complex multiplets due to coupling with their neighbors. The cis-relationship between the protons at C1 and C2 is a key stereochemical feature that influences their coupling constant. The amine protons, if observable, typically appear as a broad singlet and do not show coupling to adjacent protons due to rapid exchange.

References

Unveiling the Carbon Skeleton: An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, a chiral amino acid ester of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages a data-driven, predictive approach. By comparing the known ¹³C NMR data of its constituent structural fragments—(1R,2S)-2-aminocyclopentanecarboxylic acid and ethyl cyclopentanecarboxylate—we present a reliable, predicted spectrum to aid in the structural elucidation and characterization of this compound and its derivatives.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are derived from the analysis of structurally analogous compounds, providing a robust framework for spectral interpretation. The numbering of the carbon atoms corresponds to the molecular structure diagram presented in the subsequent section.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (C=O) | ~174-176 | Based on the ester carbonyl in ethyl cyclopentanecarboxylate, with a slight downfield shift anticipated due to the adjacent chiral center. |

| C2 (CH-COOEt) | ~46-48 | Inferred from the C1 of (1R,2S)-2-aminocyclopentanecarboxylic acid, adjusted for the esterification effect. |

| C3 (CH-NH₂) | ~53-55 | Correlated with the C2 of (1R,2S)-2-aminocyclopentanecarboxylic acid. |

| C4 (CH₂) | ~30-32 | Analogous to the C5 of (1R,2S)-2-aminocyclopentanecarboxylic acid. |

| C5 (CH₂) | ~21-23 | Correlated with the C3 of (1R,2S)-2-aminocyclopentanecarboxylic acid. |

| C6 (CH₂) | ~27-29 | Analogous to the C4 of (1R,2S)-2-aminocyclopentanecarboxylic acid. |

| C7 (O-CH₂) | ~60-62 | Typical chemical shift for the O-CH₂ group in ethyl esters. |

| C8 (CH₃) | ~14-15 | Characteristic chemical shift for the terminal methyl group of an ethyl ester. |

Molecular Structure and Carbon Numbering

To facilitate the correlation of predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

Caption: Molecular structure of this compound with carbon numbering.

Methodology for Spectral Prediction

The prediction of the ¹³C NMR spectrum for the target molecule involves a systematic, comparative analysis of empirical data from structurally related compounds. This workflow ensures a high degree of confidence in the predicted chemical shifts.

Caption: Workflow for predicting the ¹³C NMR spectrum of the target molecule.

Experimental Protocols

For researchers seeking to acquire experimental ¹³C NMR data for this compound or related compounds, the following provides a generalized yet detailed methodology.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved through techniques such as recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule, as it is relatively non-polar and effectively dissolves many organic compounds. For compounds with different solubility profiles, other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be used.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR instrument.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range for this type of molecule.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally appropriate.

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

By following these protocols and utilizing the predictive data provided, researchers can confidently undertake the ¹³C NMR analysis of this compound and related structures, facilitating their research and development endeavors.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. This compound is of interest in pharmaceutical research and development due to its structural motifs, which are common in various bioactive molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its primary amine, ethyl ester, and cyclopentane ring functionalities. While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on the well-established absorption ranges for these functional groups. The following table summarizes the expected key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3450 - 3350 | Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretching | Medium, two sharp bands |

| 2975 - 2850 | Alkyl (C-H) | C-H Stretching | Strong |

| 1750 - 1735 | Ethyl Ester (R-COOR') | C=O Stretching | Strong, sharp |

| 1650 - 1580 | Primary Amine (R-NH₂) | N-H Bending (Scissoring) | Medium to weak |

| 1470 - 1450 | Alkane (CH₂) | C-H Bending (Scissoring) | Medium |

| 1370 - 1350 | Alkane (CH₃) | C-H Bending (Rocking) | Medium |

| 1300 - 1000 | Ethyl Ester (R-COOR') | C-O Stretching | Strong, multiple bands |

| 910 - 665 | Primary Amine (R-NH₂) | N-H Wagging | Broad, medium to weak |

Interpretation of the Spectrum

The IR spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

-

Functional Group Region:

-

N-H Stretching: The presence of a primary amine is typically confirmed by two distinct, sharp bands in the 3450-3350 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3]

-

C-H Stretching: Strong absorptions between 2975 and 2850 cm⁻¹ are indicative of the C-H stretching vibrations within the ethyl group and the cyclopentane ring.[4]

-

C=O Stretching: A very strong and sharp absorption peak between 1750 and 1735 cm⁻¹ is the most characteristic feature of the ethyl ester group, arising from the carbonyl (C=O) stretch.[5][6]

-

N-H Bending: A medium to weak band in the 1650-1580 cm⁻¹ region is expected due to the scissoring (bending) vibration of the N-H bonds in the primary amine.[3][7]

-

-

Fingerprint Region:

-

This region contains a complex series of absorptions that are unique to the molecule as a whole.

-

C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.[5][8]

-

C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups of the ethyl and cyclopentane moieties appear in this region.[4]

-

N-H Wagging: A broad band between 910 and 665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bond.[3][7]

-

The unique pattern of peaks in the fingerprint region for the cyclopentane ring structure is also expected.[4][9]

-

Experimental Protocol for Infrared Spectroscopy

The following outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or KBr pellets and a hydraulic press.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid sample of this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

After analysis, clean the ATR crystal thoroughly.

Data Processing:

-

The collected spectrum should be baseline corrected to remove any sloping baselines.

-

The spectral data is typically presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

Peak picking algorithms can be used to identify the exact wavenumbers of the absorption maxima.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the IR spectrum of this compound.

Caption: Workflow for IR analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. wikieducator.org [wikieducator.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Navigating the Fragmentation Landscape: An In-depth Technical Guide to the Mass Spectrometry of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This technical guide delves into the predicted mass spectrometry fragmentation of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, a chiral cyclic β-amino acid ester. Due to the absence of publicly available mass spectra for this specific molecule, this guide synthesizes established fragmentation principles of amines and esters, alongside spectral data from analogous compounds, to construct a theoretical fragmentation pathway. This predictive analysis serves as a foundational resource for researchers working with this and structurally related molecules.

Predicted Core Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), is anticipated to be driven by the presence of its two primary functional groups: the primary amine and the ethyl ester, situated on a cyclopentane ring. The initial ionization event will generate a molecular ion ([M]•+), which will then undergo a series of characteristic fragmentation reactions.

The dominant fragmentation routes are expected to be α-cleavage adjacent to the amine group and various cleavages associated with the ethyl ester functionality. The cyclopentane ring itself can also undergo ring-opening and subsequent fragmentations.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

| Predicted Fragment Ion | m/z | Proposed Fragmentation Mechanism | Predicted Relative Abundance |

| [M]•+ | 157 | Molecular Ion | Low to Medium |

| [M-1]+ | 156 | α-cleavage: Loss of a hydrogen radical from the carbon bearing the amine. | Medium |

| [M-28]•+ | 129 | McLafferty rearrangement: Loss of ethylene from the ethyl ester group. | Medium to High |

| [M-29]+ | 128 | Loss of an ethyl radical from the ester group. | Medium |

| [M-45]+ | 112 | α-cleavage at the ester: Loss of the ethoxy radical (•OC2H5). | High |

| [M-73]+ | 84 | Loss of the entire carbethoxy group (•COOC2H5). | High |

Detailed Methodologies for Key Experiments

While specific experimental protocols for this compound are not available, a general methodology for analyzing similar compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a composite of standard practices in the field.

Sample Preparation

-

Standard Solution Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

-

Derivatization (Optional): For enhanced volatility or to explore different fragmentation patterns, the amine group can be derivatized (e.g., acylation, silylation). However, this guide focuses on the fragmentation of the underivatized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 30-400

-

Scan Speed: 2 scans/second

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a novel compound like this compound by GC-MS.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. The proposed pathways, rooted in the fundamental principles of mass spectrometry and analysis of related structures, offer a valuable starting point for the identification and structural elucidation of this and similar molecules. The provided experimental protocol outlines a standard approach for obtaining empirical data, which will be essential for validating and refining the theoretical fragmentation patterns presented herein. As with any predictive analysis, experimental verification is the crucial next step for confirming these proposed fragmentation pathways.

Crystal Structure of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminocyclopentanecarboxylate Derivatives

Cyclic amino acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their conformational constraints, which can lead to enhanced biological activity and selectivity. The stereochemistry of these molecules plays a crucial role in their interaction with biological targets. Understanding the three-dimensional structure at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

Crystallographic Data of Related Aminocyclopentanecarboxylic Acid Derivatives

The following tables summarize crystallographic data for derivatives of aminocyclopentanecarboxylic acid, providing insights into the structural motifs and packing arrangements that can be expected for this class of compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate | Triclinic | P-1 | 11.8746 | 12.2023 | 13.7760 | 97.557 | 110.520 | 113.866 | 1620.20 | 4 | [1] |

Note: This data is for a related amino ester and not the specific title compound. The unit cell contains two crystallographically independent molecules.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like an Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate derivative involves a series of well-defined experimental steps.

Synthesis and Purification

The synthesis of the target compound is typically achieved through established organic chemistry methods. A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, which can be adapted for the ethyl ester derivative.[2] Purification of the synthesized compound is critical for obtaining high-quality crystals and is usually performed by column chromatography or recrystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a crucial and often challenging step. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Diffraction Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for determining the crystal structure of this compound derivatives.

Caption: Workflow for Crystal Structure Determination.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and biological properties. While specific crystallographic data for the title compound remains elusive in publicly accessible databases, the analysis of related structures and the application of standardized experimental protocols, as outlined in this guide, provide a robust framework for researchers. The detailed structural information obtained from X-ray crystallography is invaluable for the rational design of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Chirality and Absolute Configuration of Ethyl 2-Aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of ethyl 2-aminocyclopentanecarboxylate, a valuable building block in medicinal chemistry and peptide research. The document details the synthesis, separation, and characterization of its stereoisomers, with a focus on determining their absolute configurations.

Introduction to the Chirality of Ethyl 2-Aminocyclopentanecarboxylate

Ethyl 2-aminocyclopentanecarboxylate possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: the cis and trans diastereomers.

-

Cis Isomers: The amino and ethyl carboxylate groups are on the same side of the cyclopentane ring. The enantiomers are (1R,2S)-ethyl 2-aminocyclopentanecarboxylate and (1S,2R)-ethyl 2-aminocyclopentanecarboxylate.

-

Trans Isomers: The amino and ethyl carboxylate groups are on opposite sides of the ring. The enantiomers are (1R,2R)-ethyl 2-aminocyclopentanecarboxylate and (1S,2S)-ethyl 2-aminocyclopentanecarboxylate.

The precise stereochemistry of these molecules is critical as it dictates their biological activity and incorporation into larger, structurally defined molecules such as peptide foldamers.[1]

References

The Pivotal Role of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate as a Chiral Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of enantiomerically pure therapeutic agents. Among these, ethyl (1R,2S)-2-aminocyclopentanecarboxylate, a constrained β-amino acid ester, has emerged as a valuable and versatile intermediate. Its rigid cyclopentane scaffold and defined stereochemistry offer a unique conformational constraint that is highly sought after in the design of bioactive molecules, particularly in the development of antiviral drugs and other therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Synthesis of this compound

The enantiomerically pure form of ethyl 2-aminocyclopentanecarboxylate is most commonly obtained through the resolution of its racemic cis-diastereomer. Enzymatic kinetic resolution has proven to be a highly efficient and scalable method for this purpose.

Core Synthesis Pathway: Enzymatic Kinetic Resolution

The logical workflow for obtaining the desired chiral building block involves the synthesis of the racemic precursor followed by enzymatic resolution.

Figure 1: General workflow for the enzymatic kinetic resolution of racemic ethyl cis-2-aminocyclopentanecarboxylate.

Experimental Protocols

1. Synthesis of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

The synthesis of the racemic starting material can be achieved through various established methods. A common approach involves the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by reductive amination.

2. Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

This protocol is based on the highly selective acylation of one enantiomer by a lipase, leaving the desired enantiomer unreacted. Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for this transformation.[1][2][3]

Materials:

-

Racemic ethyl cis-2-aminocyclopentanecarboxylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl acetate, 2,2,2-trifluoroethyl butanoate)[1]

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), tert-amyl alcohol (TAA))[1]

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

To a solution of racemic ethyl cis-2-aminocyclopentanecarboxylate (1 equivalent) in a mixture of tert-butyl methyl ether and tert-amyl alcohol (e.g., 1:1 v/v), add the acyl donor (2 equivalents).[1]

-

Add immobilized Candida antarctica lipase B (typically 50 mg/mL of substrate solution).[1]

-

The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 48 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC or GC).[1]

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

The enzyme is removed by filtration.

-

The unreacted this compound and the N-acylated (1S,2R)-enantiomer are separated by column chromatography or by acid-base extraction.

Quantitative Data:

The enzymatic resolution of related aminocyclopentane and aminocyclohexane carboxamides using CAL-B has been shown to proceed with excellent enantioselectivity.[1]

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine | Enantiomeric Ratio (E) |

| rac-cis-2-aminocyclopentanecarboxamide | CAL-B | 2,2,2-trifluoroethyl butanoate | TBME/TAA (1:1) | 46 | >99% | >200 |

| rac-trans-2-aminocyclopentanecarboxamide | CAL-B | 2,2,2-trifluoroethyl butanoate | TBME/TAA (1:1) | 50 | 99% | >200 |

Table 1: Enantioselectivity in the CAL-B catalyzed resolution of aminocyclopentanecarboxamides.[1] Data for the carboxamide is presented as a close analogue to the ethyl ester, illustrating the high efficiency of the method.

Applications in Drug Development

This compound serves as a crucial precursor for the synthesis of various biologically active molecules, most notably carbocyclic nucleoside analogues and neuraminidase inhibitors.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability.

Illustrative Synthetic Pathway

The synthesis of a carbocyclic nucleoside analogue generally involves the coupling of the chiral aminocyclopentane core with a heterocyclic base.

References

Stereochemistry of 2-Aminocyclopentanecarboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) represents a class of conformationally constrained β-amino acids of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of ACPC stereoisomers into peptides can induce stable secondary structures, such as helices and turns, leading to the formation of "foldamers" with unique biological activities.[1][3] These peptidomimetics often exhibit enhanced resistance to proteolytic degradation, making them attractive candidates for novel therapeutics.[1] This technical guide provides an in-depth overview of the stereochemistry of 2-aminocyclopentanecarboxylic acid esters, focusing on their synthesis, separation, and characterization.

Core Synthetic Strategies

The synthesis of enantiomerically pure stereoisomers of 2-aminocyclopentanecarboxylic acid esters primarily relies on three main strategies: enzymatic resolution of a bicyclic β-lactam, conjugate addition of a chiral amine, and diastereoselective reductive amination of a 2-oxocyclopentanecarboxylate.[1][4][5] The latter has proven to be a particularly scalable and versatile approach.

Reductive Amination and Epimerization

A robust and scalable method for synthesizing all four stereoisomers of ACPC involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][4] This is followed by epimerization and crystallization-induced resolution of the resulting diastereomers.

The general workflow for this process is outlined below:

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate and its more common commercially available form, this compound hydrochloride. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Commercial Availability

This compound is a chiral amino acid ester. In commercial settings, it is most frequently supplied as its hydrochloride salt to improve stability and solubility. The key identifiers for the hydrochloride salt are:

-

Chemical Name: rel-Ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride

-

CAS Number: 142547-15-7

-

Molecular Formula: C₈H₁₆ClNO₂

-

Molecular Weight: 193.67 g/mol

Table 1: Supplier Information for this compound Hydrochloride (CAS 142547-15-7)

| Supplier | Purity | Available Quantities |

| Synthonix, Inc. | >98% | 250mg, 1g, 5g |

| Shaanxi Lighte Optoelectronics Material Co., Ltd. | 97% | 250mg, 1g, 5g |

| Thermo Scientific Chemicals | 99% | 250mg |

Physicochemical Properties

The hydrochloride salt of this compound is typically a white to off-white crystalline solid.[1] It is soluble in water.[1][2] While detailed quantitative data on enantiomeric excess and specific rotation are not consistently provided by all suppliers, high purity levels of 97% to 99% are commonly cited.[3][4]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 97°C to 100°C | [5] |

| Solubility | Soluble in water | [1][2][4] |

| Purity (Assay) | ≥98.5% (Titration with HClO₄) | [5] |

| Infrared Spectrum | Conforms to structure | [5] |

Synthesis and Experimental Protocols

One potential synthetic approach could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound HCl.

Further research into asymmetric synthesis methodologies for substituted cyclopentanes would be necessary to develop a specific and optimized experimental protocol.

Applications in Research and Drug Development

While specific signaling pathways involving this compound have not been elucidated in the available literature, its structural motif as a constrained amino acid analogue suggests potential applications in medicinal chemistry. Such compounds are valuable as building blocks for the synthesis of peptidomimetics and other biologically active molecules. The defined stereochemistry is crucial for specific interactions with biological targets.

The general class of aminocyclopentanecarboxylic acid derivatives is of interest in the development of therapeutic agents, including those with potential anticonvulsant, analgesic, and sedative activities.[4]

Conclusion

This compound hydrochloride is a commercially available chiral building block with potential for use in drug discovery and development. While detailed experimental protocols and biological activity data are limited in the public domain, its availability from various suppliers provides an opportunity for researchers to explore its utility in the synthesis of novel compounds. Further investigation is warranted to fully characterize its physicochemical properties and to explore its potential roles in modulating biological pathways.

References

- 1. Buy Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride [smolecule.com]

- 2. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

- 3. Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)-(259214-56-7) 1H NMR spectrum [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 298392500 [thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate (CAS No. 114745-45-8) was publicly available at the time of this writing. The following information is compiled from data on structurally related compounds, including its hydrochloride salt, N-protected analogues, and other isomers. This guide should be used as a supplementary resource, and all laboratory work should be conducted following a thorough, substance-specific risk assessment by qualified personnel.

This technical guide provides comprehensive safety and handling information for this compound, a key building block for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

Quantitative data on the physical and chemical properties of this compound and its common derivatives are summarized below.

| Property | Value | Source Compound |

| Molecular Formula | C₈H₁₅NO₂ | This compound[][2] |

| Molecular Weight | 157.21 g/mol | This compound[][2] |

| CAS Number | 114745-45-8 | This compound[][2] |

| Boiling Point | 213.4°C at 760 mmHg | cis-2-Amino-cyclopentanecarboxylic acid ethyl ester[] |

| Density | 1.045 g/cm³ | cis-2-Amino-cyclopentanecarboxylic acid ethyl ester[] |

| Melting Point | 97°C to 100°C | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride[3] |

Hazard Identification and GHS Classification

Based on data from the analogous compound, Ethyl 2-amino-1-cyclopentene-1-carboxylate, the following hazards are anticipated. Users should handle this compound with the assumption that it may pose similar risks.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation (Category 2) |

| Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |

| Warning | H335: May cause respiratory irritation.[4] |

Note: The GHS pictograms are illustrative and should be confirmed with a substance-specific SDS if one becomes available.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize risk when working with this compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles meeting EN 166 standards or equivalent.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn.[4]

-

Skin and Body Protection: A laboratory coat and, for larger quantities, additional protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[4]

3.2. Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.[4]

-

Employ standard good laboratory hygiene practices: wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4]

3.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Do NOT induce vomiting.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4] |

4.2. Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 3.1.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

-

For larger spills, contain the spill and prevent it from entering drains. Collect the material for disposal by a licensed professional.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be suitable for disposal at a licensed chemical destruction plant.[6]

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

References

- 2. CIS-2-AMINO-CYCLOPENTANECARBOXYLIC ACID ETHYL ESTER | 114745-45-8 [amp.chemicalbook.com]

- 3. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Request for Quote [thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

Methodological & Application

Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate from ethyl 2-oxocyclopentanecarboxylate

Application Note and Protocol: Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its constrained cyclic structure provides a scaffold for synthesizing novel peptidomimetics and other biologically active molecules with specific conformational properties. This document outlines a detailed protocol for the synthesis of this compound from the starting material ethyl 2-oxocyclopentanecarboxylate. The described method employs a diastereoselective reductive amination strategy using a chiral auxiliary, which allows for the effective separation of the desired stereoisomer.

Overall Synthetic Scheme

The synthesis involves a two-step process starting from ethyl 2-oxocyclopentanecarboxylate. The first step is a reductive amination using a chiral amine, (S)-α-phenylethylamine, to introduce the desired stereochemistry. The resulting diastereomeric mixture of amino esters is then subjected to separation and further purification to isolate the target (1R,2S) isomer.

Experimental Protocols

Materials and Reagents

-

Ethyl 2-oxocyclopentanecarboxylate

-

(S)-α-phenylethylamine

-

Toluene

-

Isobutyric acid

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol: Diastereoselective Reductive Amination

-

Imine Formation:

-

In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

-

Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents) to the solution.[1]

-

Heat the mixture at 70°C for 2 hours.[1]

-

After 2 hours, increase the temperature to allow for the azeotropic removal of water with toluene, driving the imine formation to completion.[1]

-

-

Reduction of the Imine:

-

Cool the reaction mixture to room temperature.

-

Carefully add sodium borohydride (NaBH₄) in portions to the reaction mixture.

-

Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amino esters.

-

Protocol: Separation and Purification

-

Chromatographic Separation:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

-

Monitor the fractions by TLC to identify and collect the fractions containing the desired (1R,2S) isomer.

-

-

Final Product Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterize the final product, this compound, by spectroscopic methods (¹H NMR, ¹³C NMR) and determine the enantiomeric excess (ee%) and diastereomeric excess (de%) by chiral HPLC or GC analysis.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-oxocyclopentanecarboxylate | [1] |

| Chiral Auxiliary | (S)-α-phenylethylamine | [1] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Solvent | Toluene, Ethanol | [1] |

| Reaction Temperature | 70°C (Imine Formation) | [1] |

| Yield | Diastereomeric Mixture | Varies |

| Final Product | This compound | |

| Stereochemical Purity | High de% and ee% after purification |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway

Caption: Key steps in the diastereoselective synthesis.

References

Asymmetric Synthesis of Ethyl 2-Aminocyclopentanecarboxylate Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate esters. These chiral cyclic β-amino acid esters are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. The stereochemistry of these compounds is crucial for their pharmacological activity, making enantioselective synthesis a critical aspect of their preparation.

This guide outlines three distinct and effective methodologies for the asymmetric synthesis of the target compounds:

-

Substrate-Controlled Diastereoselective Synthesis: A robust method relying on a chiral auxiliary to direct the stereochemical outcome of the reaction.

-

Biocatalytic Asymmetric Reductive Amination: A green and highly selective approach utilizing enzymes to catalyze the enantioselective amination of a prochiral ketoester.

-

Organocatalytic Asymmetric Synthesis (Representative): An approach using small chiral organic molecules to catalyze the formation of a related cyclic β-amino ester, illustrating a modern and metal-free synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from representative studies on the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate and related cyclic β-amino esters, providing a comparative landscape of the different synthetic strategies.

| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |

| Substrate-Controlled | Lithium (R)-N-benzyl-N-α-methylbenzylamide | Diethyl (E,E)-octa-2,6-dienedioate | Good | High | Not explicitly stated | [1][2] |

| Biocatalytic | Transaminase (ATA-113) | Ethyl 2-oxocyclopentanecarboxylate | 99% conv. | Not applicable | >99% (1S,2S) | |

| Organocatalytic (Rep.) | Chiral Phosphoric Acid | N-Boc-imino-ester | 85 | >20:1 | 96 | |

| Transition Metal (Rep.) | [Rh(cod)2]BF4 / (R,S)-Josiphos | Cyclic Enamide | >95 | Not applicable | 99 |

Experimental Protocols

Method 1: Substrate-Controlled Diastereoselective Synthesis via Conjugate Addition

This method utilizes a chiral lithium amide to induce asymmetry in a tandem conjugate addition-cyclization reaction. The following protocol is based on the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which is structurally related to the target molecule.[1][2]

Reaction Scheme:

Caption: Substrate-controlled synthesis workflow.

Materials:

-

Diethyl (E,E)-octa-2,6-dienedioate

-

(R)-N-benzyl-N-α-methylbenzylamine

-

n-Butyllithium (in hexanes)

-

Dry Tetrahydrofuran (THF)

-

2,6-di-tert-butylphenol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Preparation of the Chiral Lithium Amide: To a solution of (R)-N-benzyl-N-α-methylbenzylamine (1.1 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

-

Conjugate Addition and Cyclization: Cool the lithium amide solution to -98 °C. Add a pre-cooled solution of diethyl (E,E)-octa-2,6-dienedioate (1.0 eq) in dry THF dropwise over 1 hour. Stir the reaction mixture at -98 °C for 4 hours.

-

Diastereoselective Protonation: Quench the reaction by adding a solution of 2,6-di-tert-butylphenol (1.5 eq) in dry THF. Allow the mixture to warm to room temperature overnight.

-

Work-up: Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection (Hydrogenolysis): Dissolve the purified product in ethanol, add 10% Pd/C, and stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate.

-

Hydrolysis: Treat the resulting amino ester with aqueous NaOH to hydrolyze the ester groups, followed by acidification with HCl to yield the final amino acid.

Method 2: Biocatalytic Asymmetric Reductive Amination

This protocol describes the use of a transaminase enzyme for the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate from the corresponding β-keto ester. This method offers high enantioselectivity and operates under mild, environmentally benign conditions.

Reaction Scheme:

Caption: Biocatalytic reductive amination workflow.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Transaminase (e.g., from a screening kit like ATA-113)

-

Pyridoxal 5'-phosphate (PLP)

-

Amine donor (e.g., isopropylamine)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or lactate/lactate dehydrogenase)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of phosphate buffer containing PLP (e.g., 1 mM).

-

Addition of Components: To the buffer, add the transaminase enzyme, the cofactor regeneration system components, and the amine donor.

-

Substrate Addition: Add a solution of ethyl 2-oxocyclopentanecarboxylate in DMSO to the reaction mixture. The final concentration of DMSO should be kept low to avoid enzyme denaturation.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.

-

Work-up: Once the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the enantiomerically enriched ethyl 2-aminocyclopentanecarboxylate.

Method 3: Representative Organocatalytic Asymmetric Synthesis

Reaction Scheme:

Caption: Organocatalytic aza-Michael addition workflow.

Materials:

-

A suitable cyclic α,β-unsaturated ester (as a surrogate for a precursor to the target molecule)

-

A nitrogen nucleophile (e.g., a carbamate)

-

Chiral bifunctional organocatalyst (e.g., a thiourea or squaramide catalyst derived from a cinchona alkaloid)

-

Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the cyclic α,β-unsaturated ester (1.0 eq), the nitrogen nucleophile (1.2 eq), and the chiral organocatalyst (0.05-0.2 eq).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclic β-amino ester derivative. The enantiomeric excess can be determined by chiral HPLC analysis.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the asymmetric synthesis and analysis of ethyl 2-aminocyclopentanecarboxylate esters.

Caption: General workflow for asymmetric synthesis and analysis.

These protocols and data provide a comprehensive overview of the key strategies for the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate esters. The choice of method will depend on factors such as the desired stereoisomer, scalability, cost, and available resources. For drug development professionals, the biocatalytic and organocatalytic methods are particularly attractive due to their high selectivity and adherence to the principles of green chemistry.

References

Application Notes and Protocols: Diastereoselective Synthesis of Substituted Cyclopentane Amino Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclopentane amino esters are valuable structural motifs in medicinal chemistry, offering a unique combination of conformational rigidity and chirality that is advantageous for drug design. Their synthesis, particularly with stereocontrol, is a critical area of research. These application notes provide detailed protocols and quantitative data for the diastereoselective synthesis of these important compounds, focusing on key methodologies such as the aza-Michael addition, organophotoredox-catalyzed [3+2] cycloadditions, and syntheses from carbohydrate precursors.

Overview of Synthetic Strategies

The diastereoselective construction of substituted cyclopentane amino esters can be approached through several strategic pathways. The choice of strategy often depends on the desired substitution pattern and the available starting materials. Key approaches include:

-

Aza-Michael Addition: This method introduces an amino group to a cyclopentene precursor containing an electron-withdrawing group, such as an ester. The stereochemical outcome is often directed by the existing stereocenters on the cyclopentane ring.

-

[3+2] Cycloaddition: This powerful strategy allows for the rapid construction of the five-membered ring with control over the relative stereochemistry of the newly formed stereocenters. Organophotoredox catalysis has emerged as a mild and efficient way to facilitate these transformations.

-

Synthesis from Chiral Pool: Carbohydrates, such as D-mannose and D-galactose, serve as excellent chiral starting materials. A sequence of reactions, including ring-closing metathesis (RCM), can be employed to transform these precursors into highly functionalized and enantiopure cyclopentane derivatives.

Application Notes and Protocols for the Chiral Resolution of Racemic Ethyl 2-Aminocyclopentanecarboxylate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic Ethyl 2-Aminocyclopentanecarboxylate, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical development. Two primary methodologies are presented: Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Crystallization. These methods are widely applicable for the separation of enantiomers, offering distinct advantages in terms of efficiency, scalability, and environmental impact. This guide includes comprehensive protocols, data presentation tables for typical results, and a visual workflow to aid researchers in selecting and implementing the most suitable strategy for their needs.

Introduction

The enantiomers of 2-aminocyclopentanecarboxylic acid derivatives are important building blocks in medicinal chemistry due to their presence in various biologically active molecules. The stereochemistry of these compounds often dictates their pharmacological activity, making the separation of racemic mixtures a crucial step in drug discovery and development.[1] Racemic Ethyl 2-Aminocyclopentanecarboxylate can be resolved into its individual enantiomers through several techniques. This document focuses on two robust and commonly employed methods: enzymatic kinetic resolution and diastereomeric salt formation.

Enzymatic Kinetic Resolution utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3] This method is often characterized by high enantioselectivity and mild reaction conditions.

Diastereomeric Salt Crystallization is a classical resolution technique that involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4][5][6] These diastereomers exhibit different physical properties, such as solubility, enabling their separation by fractional crystallization.[5][6]

Methodologies and Protocols

Method 1: Enzymatic Kinetic Resolution

This protocol is based on the kinetic resolution of a racemic amine using an immobilized lipase, such as Novozyme 435 (Lipase B from Candida antarctica), and an acyl donor.

Experimental Protocol:

-

Reaction Setup:

-

To a solution of racemic Ethyl 2-Aminocyclopentanecarboxylate (1.0 eq.) in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether)[7], add an acyl donor (e.g., ethyl acetate, vinyl acetate) (1.5-2.0 eq.).

-

Add the immobilized lipase (e.g., Novozyme 435) (typically 10-50% by weight of the substrate).

-

-

Reaction Conditions:

-

Stir the reaction mixture at a controlled temperature (e.g., 28-50 °C).[2][7]

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of both the substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both enantiomers.

-

-

Work-up and Isolation:

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

-

The filtrate contains the acylated product and the unreacted enantiomer of Ethyl 2-Aminocyclopentanecarboxylate.

-

Separate the acylated product from the unreacted amine by column chromatography or by an acid-base extraction.

-

For the unreacted amine: Perform an acid extraction (e.g., with 1M HCl), wash the organic layer, and then basify the aqueous layer (e.g., with NaOH) to recover the free amine.

-

For the acylated product: It will remain in the organic layer during the acid extraction. The solvent can then be removed under reduced pressure.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric excess of the recovered amine and the acylated product using chiral HPLC or GC.

-

Data Presentation:

| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| 1 | Novozyme 435 | Ethyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 |

| 2 | CALB | Vinyl Acetate | MTBE | 30 | 48 | ~50 | >99 | >99 |

Method 2: Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic Ethyl 2-Aminocyclopentanecarboxylate using a chiral acid as the resolving agent.

Experimental Protocol:

-

Salt Formation:

-

Dissolve racemic Ethyl 2-Aminocyclopentanecarboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[8]

-

In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.), such as L-(+)-tartaric acid or (S)-(+)-mandelic acid, in the same solvent, warming gently if necessary to achieve complete dissolution.[4][9]

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

-

-

Crystallization:

-